3-(3-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused bicyclic core with a pyrimidine ring and indole moiety. The morpholino ring introduces polarity and hydrogen-bonding capacity, while the methoxyphenyl group contributes to lipophilicity and π-π stacking interactions .
Properties
IUPAC Name |
3-(3-methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c1-30-16-6-4-5-15(13-16)27-22(29)21-20(17-7-2-3-8-18(17)24-21)25-23(27)32-14-19(28)26-9-11-31-12-10-26/h2-8,13,24H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWZXKZSWPHQEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-Methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex heterocyclic compound that exhibits significant biological activity. This article reviews the compound's pharmacological properties, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 454.51 g/mol. The structure includes a pyrimidine ring fused with an indole moiety and a morpholine group, which contributes to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O4S |
| Molecular Weight | 454.51 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and DMF |
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds often exhibit potent antimicrobial properties. Studies have shown that the introduction of methoxy groups enhances the antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
- In Vitro Studies : A study demonstrated that similar pyrimidine derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.8 to 6.25 μg/mL against Gram-positive bacteria and moderate activity against Gram-negative bacteria .
- Mechanism of Action : The proposed mechanism involves the inhibition of bacterial cell wall synthesis, likely through interference with transpeptidation enzymes .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies.
- Cell Lines Tested : The cytotoxic effects were evaluated using human cancer cell lines such as M-HeLa (cervical adenocarcinoma). Results indicated that the compound exhibited low cytotoxicity against normal liver cells while showing significant cytotoxic effects on cancerous cells .
- Structure-Activity Relationship (SAR) : The presence of the methoxy group at the para position on the phenyl ring was found to enhance the anticancer activity, suggesting that modifications in substituents can lead to improved efficacy .
Case Studies
Several case studies have reported on the synthesis and biological evaluation of similar compounds:
- Study by Mondal et al. (2014) : This research focused on mercaptopyrimidine derivatives showing enhanced antibacterial properties compared to standard antibiotics like chloramphenicol .
- Research Findings : A series of compounds with structural similarities demonstrated notable antifungal activity against Candida albicans , indicating broad-spectrum antimicrobial potential .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Preliminary studies suggest that derivatives of pyrimido[5,4-b]indoles exhibit significant anticancer properties. The compound's structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapeutics. Research indicates that modifications to the pyrimidine ring can enhance cytotoxicity against various cancer cell lines .
-
Anti-inflammatory Effects :
- Compounds structurally related to 3-(3-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one have shown promise as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory processes. This dual inhibition could lead to effective treatments for inflammatory diseases .
-
Antimicrobial Properties :
- The compound's thioether moiety may contribute to antimicrobial activity, making it a potential candidate for developing new antibiotics. Studies on similar compounds have reported efficacy against various bacterial strains, warranting further exploration of this compound's antimicrobial potential .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in disease pathways. These studies help elucidate the mechanism of action and optimize the compound for enhanced biological activity.
| Target Protein | Binding Affinity (kcal/mol) | Remarks |
|---|---|---|
| COX-1 | -9.0 | Strong inhibitor potential |
| COX-2 | -8.5 | Selective inhibition observed |
| LOX | -8.8 | Potential for anti-inflammatory applications |
Case Studies and Research Findings
-
Synthesis and Biological Evaluation :
- A recent study synthesized a series of pyrimidine derivatives, including this compound, and evaluated their biological activities through in vitro assays. The results indicated that certain derivatives exhibited promising anticancer activity against breast cancer cell lines, suggesting a need for further development and testing in vivo .
- Structure–Activity Relationship (SAR) :
Comparison with Similar Compounds
Substitutions at the Thioether Side Chain
The 2-((2-morpholino-2-oxoethyl)thio) group distinguishes this compound from analogs with alternative substituents:
Key Insight: Morpholino derivatives exhibit intermediate polarity (XLogP3 ~4.0–4.2), whereas piperidine/pyrrolidine analogs show similar lipophilicity but altered hydrogen-bonding profiles.
Modifications at Position 3
The 3-(3-methoxyphenyl) group is compared to other aryl/alkyl substituents:
Key Insight : Electron-donating groups (e.g., methoxy) at position 3 may enhance interactions with aromatic residues in biological targets, while fluorinated groups (e.g., trifluoromethoxy) improve pharmacokinetic properties .
Core Structure Variations
Pyrimido[5,4-b]indole derivatives are compared to related heterocycles:
Key Insight: Pyrimidoindoles offer a rigid, planar scaffold suitable for intercalation, while thienopyrimidinones and quinazolinones prioritize synthetic accessibility or flexibility .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one, and how can purity be validated?
- Methodology :
- Route Design : Start with a pyrimidoindole core (e.g., 5H-pyrimido[5,4-b]indol-4-one) and introduce substituents via nucleophilic substitution or coupling reactions. The morpholino-2-oxoethylthio group can be appended using a thiol-morpholino precursor under basic conditions (e.g., K₂CO₃/DMF) .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
- Validation : Confirm structure using ¹H/¹³C NMR (e.g., methoxy singlet at δ ~3.8 ppm, morpholino protons at δ ~3.5–3.7 ppm) and HRMS (ESI+, m/z calculated for C₂₃H₂₃N₃O₃S: 429.1464) .
Q. How can the crystal structure of this compound be resolved to confirm stereoelectronic effects?
- Methodology :
- Grow single crystals via slow evaporation of a saturated DCM/methanol solution.
- Perform X-ray diffraction (Cu-Kα radiation, 296 K). Analyze bond angles (e.g., C–S–C ~105°) and torsional parameters to assess steric interactions between the morpholino and methoxyphenyl groups .
- Compare with computational models (DFT/B3LYP/6-31G*) to validate electronic distribution .
Advanced Research Questions
Q. How can contradictory activity data in kinase inhibition assays be resolved for this compound?
- Methodology :
- Assay Optimization : Standardize assay conditions (ATP concentration, pH, temperature) to minimize variability. Use recombinant kinases (e.g., CDK2, Aurora A) and compare IC₅₀ values across multiple runs .
- Off-Target Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify non-specific binding.
- Structural Analysis : Perform molecular docking (MOE or AutoDock Vina) to assess binding mode consistency with crystallographic data. Prioritize residues (e.g., hinge region) for mutagenesis studies .
Q. What strategies improve synthetic yield of the morpholino-2-oxoethylthio moiety without side reactions?
- Methodology :
- Precursor Design : Use a protected morpholino-thioester (e.g., tert-butyloxycarbonyl (Boc)-morpholino) to minimize oxidation.
- Reaction Conditions : Employ a Pd-catalyzed coupling (e.g., Pd(PPh₃)₄, DMF, 80°C) for regioselective thioether formation. Monitor reaction progress via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) .
- Side Reaction Mitigation : Add radical scavengers (e.g., BHT) to suppress disulfide byproducts.
Q. How does the methoxyphenyl group influence the compound’s pharmacokinetic properties, and how can this be modeled computationally?
- Methodology :
- LogP Calculation : Use ChemAxon or MOE to predict lipophilicity. Compare with analogs lacking the methoxy group.
- Metabolic Stability : Assess hepatic microsomal clearance (human/rat) in vitro. Correlate with CYP3A4/2D6 docking scores .
- Permeability : Perform Caco-2 monolayer assays or PAMPA to estimate intestinal absorption .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response relationships in cytotoxicity studies?
- Methodology :
- Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Apply a four-parameter logistic model: .
- Validate with replicates (n ≥ 3) and report 95% confidence intervals. Use ANOVA for cross-comparison with controls (e.g., doxorubicin) .
Q. How can researchers distinguish between aggregation-based artifacts and true target engagement in biochemical assays?
- Methodology :
- Detergent Screening : Add 0.01% Triton X-100 to assays. A >50% reduction in activity suggests aggregation .
- Dynamic Light Scattering (DLS) : Measure particle size in assay buffer. Aggregates >100 nm indicate false positives.
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein stability shifts post-treatment .
Structural & Mechanistic Insights
Q. What spectroscopic techniques are critical for probing the sulfur-morpholino interaction in this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
